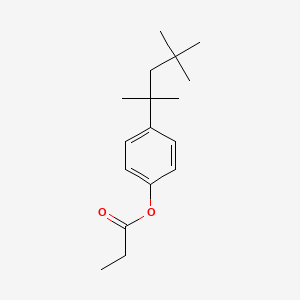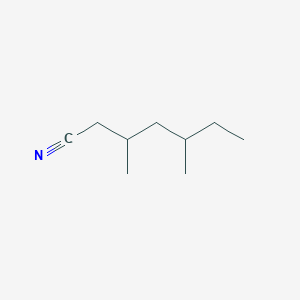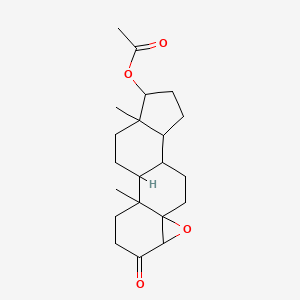
Hafnium--platinum (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium–platinum (1/1) is a binary intermetallic compound composed of hafnium and platinum in equal atomic proportions. This compound is part of a class of materials known for their high cohesive energies and stability, particularly at elevated temperatures. The unique properties of hafnium–platinum (1/1) make it a subject of interest in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hafnium–platinum (1/1) can be synthesized through arc-melting techniques. In this method, hafnium and platinum are melted together in a 50% argon-helium atmosphere to ensure minimal contamination and oxidation. The melting losses are typically less than 1%, and energy-dispersive spectroscopy (EDS) is used to confirm the composition of the resulting alloy .
Industrial Production Methods: The industrial production of hafnium–platinum (1/1) involves the use of high-purity starting materials, such as platinum sheets of 99.9% purity and iodide process hafnium containing minimal impurities. The process is carried out at temperatures up to 1690°C, ensuring the formation of a stable intermetallic compound .
Chemical Reactions Analysis
Types of Reactions: Hafnium–platinum (1/1) primarily undergoes oxidation and reduction reactions. At higher temperatures, hafnium reacts with oxygen, nitrogen, carbon, boron, sulfur, and silicon to form various compounds . The compound also exhibits displacive transformations at lower temperatures, similar to other intermetallic compounds like Zr3Pt4 .
Common Reagents and Conditions: Common reagents for reactions involving hafnium–platinum (1/1) include halogens (e.g., fluorine, chlorine, bromine, iodine) and oxygen. These reactions typically occur at elevated temperatures to facilitate the formation of hafnium tetrahalides and oxides .
Major Products: The major products formed from reactions involving hafnium–platinum (1/1) include hafnium tetrahalides (HfF4, HfCl4, HfBr4, HfI4) and hafnium dioxide (HfO2). These products are significant due to their applications in various industrial processes .
Scientific Research Applications
Hafnium–platinum (1/1) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some notable applications include:
Mechanism of Action
The mechanism of action of hafnium–platinum (1/1) in its various applications involves its ability to form stable intermetallic bonds and undergo displacive transformations. In anticancer therapies, the platinum component of the compound interacts with DNA, causing cross-linking and inhibiting cell division . In industrial applications, the compound’s high cohesive energy and stability at elevated temperatures contribute to its effectiveness in enhancing the performance of electronic devices .
Comparison with Similar Compounds
Hafnium–platinum (1/1) can be compared to other similar intermetallic compounds, such as:
Zirconium–platinum (1/1): Similar to hafnium–platinum (1/1), this compound exhibits high stability and cohesive energy.
Titanium–platinum (1/1): This compound is known for its shape memory effects and pseudoelasticity, which are not as pronounced in hafnium–platinum (1/1).
Nickel–titanium (1/1): Widely known for its shape memory properties, this compound is used in various commercial applications.
Properties
CAS No. |
12162-19-5 |
|---|---|
Molecular Formula |
HfPt |
Molecular Weight |
373.57 g/mol |
IUPAC Name |
hafnium;platinum |
InChI |
InChI=1S/Hf.Pt |
InChI Key |
YSRTYGAPXLZBBA-UHFFFAOYSA-N |
Canonical SMILES |
[Hf].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
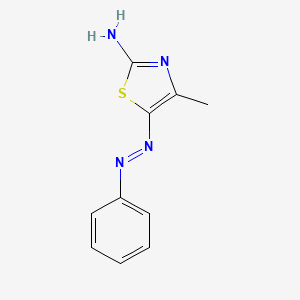
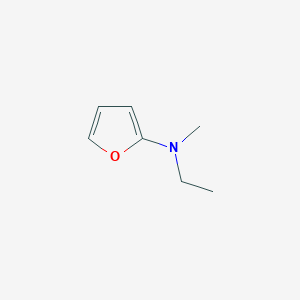
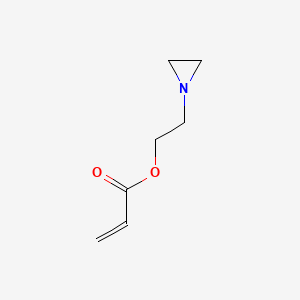
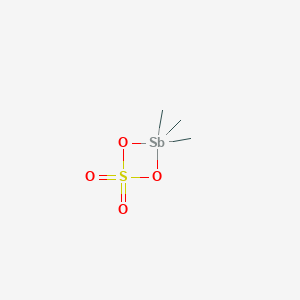
![Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate](/img/structure/B14733160.png)


